Laserine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laserine is a synthetic compound that has been developed for research purposes. It is a complex molecule that has the potential to be used in a variety of scientific applications.

Scientific Research Applications

Lasers in Radiation Pressure Applications

Lasers have revolutionized the study of radiation pressure, impacting the dynamics of small particles. Applications span across various fields like cloud physics, aerosol science, atomic physics, and more (Ashkin, 1980).

Environmental Sensing

Laser spectroscopy is extensively used in atmospheric and environmental sensing. Techniques like laser-induced fluorescence and cavity ring-down spectroscopy are pivotal in detecting gases, VOCs, and other environmental substances (Fiddler et al., 2009).

Analyzing Chemical Systems

Degenerate four-wave mixing, a nonlinear optical technique, utilizes laser light for nonintrusive chemical system analysis. This has broad applications in research and practical scenarios (Farrow & Rakestraw, 1992).

Lasers in Medicine

The relationship between inventors and authors in laser medicine demonstrates the science-technology interface. Lasers have significant applications in medical research and treatments (Noyons et al., 1994).

Physics Research Applications

Lasers are instrumental in various branches of science, enabling investigations that are only feasible with their unique capabilities. This spans across industry, technology, and pure science (Armstrong, 1971).

Chemical Reaction Dynamics

Lasers aid in understanding the detailed motions in chemical reactions, providing insights into molecular excitation and reactivity (Leone, 1985).

Biological Applications

Studying the effects of lasers on biological membranes and components has been enhanced through computer modeling, revealing new insights into biological processes (Ghelmez et al., 2001).

Laser Microchemistry

Laser microchemistry has emerged as a critical tool in chemical reactions at gas-solid or liquid-solid interfaces, significantly impacting electronics and industrial processing (Osgood, 1983).

Dentistry Applications

Selective ablation in dentistry, like the removal of caries and plaque using lasers, is a significant area of research. This involves developing methods for treating dental issues more effectively and safely (Rechmann, 2004).

Biomedical Effects

Low-energy laser radiation stimulates cells, while high-energy radiation inhibits them. This finding is particularly relevant in promoting wound healing and other medical applications (Mester et al., 1985).

properties

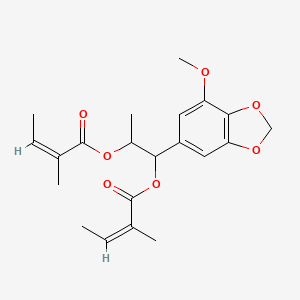

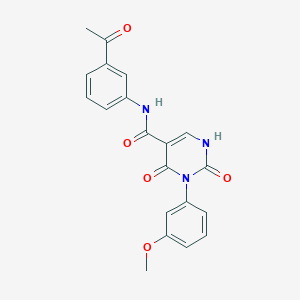

IUPAC Name |

[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-7-12(3)20(22)27-14(5)18(28-21(23)13(4)8-2)15-9-16(24-6)19-17(10-15)25-11-26-19/h7-10,14,18H,11H2,1-6H3/b12-7-,13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFLQBNCXIFWEL-AJDRMPRJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Laserine | |

CAS RN |

19946-83-9 |

Source

|

| Record name | Laserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019946839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2997641.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2997645.png)

![1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997650.png)